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Introduction

RG7800 is a small molecule, orally bioavailable survival motor neuron 2 (SMN2) splicing
modifier that was investigated for the treatment of Spinal Muscular Atrophy (SMA). SMA is a
debilitating neuromuscular disease caused by insufficient levels of the SMN protein. RG7800
was designed to correct the defective splicing of the SMN2 gene, thereby increasing the
production of full-length, functional SMN protein. Although its clinical development was halted
due to safety concerns, the study of RG7800 has provided invaluable insights into the
therapeutic potential of SMN2 splicing modulation and paved the way for the development of
next-generation therapies like risdiplam (RG7916). This technical guide provides a
comprehensive overview of the molecular targets of RG7800, detailing its mechanism of action,
summarizing key quantitative data, and outlining the experimental protocols used in its
evaluation.

Molecular Target and Mechanism of Action

The primary molecular target of RG7800 is the pre-messenger RNA (pre-mRNA) of the SMN2

gene.
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The Role of SMN Protein and the SMN2 Gene in SMA

Spinal Muscular Atrophy is caused by mutations or deletions in the SMN1 gene, which leads to
a deficiency of the SMN protein. The SMN protein is crucial for the survival and function of
motor neurons. Humans have a nearly identical paralog, the SMN2 gene. However, due to a
single, translationally silent nucleotide difference (a C-to-T transition) in exon 7, the majority of
the SMN2 pre-mRNA is spliced to exclude exon 7.[1][2] This results in a truncated, unstable,
and non-functional SMN protein, known as SMNA7. Consequently, the low levels of full-length
SMN protein produced from the SMN2 gene are insufficient to compensate for the loss of
SMN1.

RG7800-Mediated Splicing Modulation of SMN2

RG7800 acts as a splicing modifier that selectively promotes the inclusion of exon 7 into the
mature SMN2 mRNA. By binding to specific sites on the SMN2 pre-mRNA, RG7800 is thought
to stabilize a conformation that is favorable for the recruitment and activity of the spliceosome
at the exon 7 junctions. This leads to an increase in the production of full-length SMN2 mRNA,
which is then translated into functional SMN protein.

The proposed mechanism of action involves the binding of RG7800 to two key sites on the
SMN2 pre-mRNA: an exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site
(5'ss) of intron 7. This binding is believed to facilitate the recruitment of the U1 small nuclear
ribonucleoprotein (SNRNP) complex to the 5'ss and displace inhibitory factors like hnRNP G,
thereby promoting the recognition and inclusion of exon 7 during the splicing process.[2][3]

Signaling Pathway Diagram
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Caption: Mechanism of action of RG7800 in promoting functional SMN protein production.

Quantitative Data

Oral administration of RG7800 demonstrated a dose-dependent increase in full-length SMN2

MRNA and SMN protein levels in both preclinical models and clinical trials.[4][5]
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Clinical Trial Data (MOONFISH Study)

The MOONFISH study was a Phase 2 clinical trial in adult and pediatric patients with SMA.

Parameter Dose Result Reference

Full-length SMN2

10 mg once daily for Up to 3-fold increase
MRNA to SMN2A7 )
_ 12 weeks in whole blood
MRNA ratio
) 10 mg once daily for Up to 2-fold increase
SMN Protein Levels )
12 weeks in whole blood

Experimental Protocols
SMN2 Splicing Reporter Assay

This assay is used to screen for and characterize compounds that modulate SMN2 exon 7
splicing.

Objective: To quantify the effect of RG7800 on the inclusion of SMN2 exon 7 in a cellular
context.

Methodology:

e Cell Line: A stable cell line (e.g., HEK293) is engineered to express a minigene reporter
construct.

e Reporter Construct: The minigene typically consists of SMN2 exons 6 and 8, with the
intervening intron 6, exon 7, and intron 7. The reporter gene (e.g., luciferase or green
fluorescent protein) is fused in-frame with exon 8, such that its expression is dependent on
the inclusion of exon 7.

o Compound Treatment: The cells are treated with varying concentrations of RG7800 or a
vehicle control.

o Readout: The activity of the reporter protein is measured (e.g., luminescence for luciferase,
fluorescence for GFP). An increase in the reporter signal indicates an increase in exon 7
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inclusion.

o Data Analysis: The results are typically expressed as a dose-response curve to determine
the EC50 value.
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Caption: Workflow for an SMN2 splicing reporter assay.

Quantification of SMN mRNA Levels by RT-gPCR
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This method is used to directly measure the levels of full-length SMN2 mRNA (containing exon
7) and SMN2A7 mRNA (lacking exon 7).

Objective: To determine the relative abundance of SMN2 splice variants in response to
RG7800 treatment.

Methodology:

RNA Isolation: Total RNA is extracted from cells or tissues treated with RG7800 or a vehicle
control.

Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary
DNA (cDNA) using a reverse transcriptase enzyme.

Quantitative PCR (QPCR): The cDNA is used as a template for gPCR with primers specific
for full-length SMN2 and SMN2A7. A reference gene (e.g., GAPDH, ACTB) is also amplified
for normalization.

o Full-length SMN2 primers: One primer is typically designed to anneal within exon 7, and
the other in an adjacent exon.

o SMN2A7 primers: These primers are designed to span the junction of exon 6 and exon 8.

Data Analysis: The relative expression of each splice variant is calculated using the AACt
method, and the ratio of full-length SMN2 to SMN2A7 is determined.

Quantification of SMN Protein Levels by Western Blot

This technique is used to measure the total amount of SMN protein in cells or tissues.
Objective: To assess the impact of RG7800 on the overall production of SMN protein.
Methodology:

o Protein Extraction: Total protein is extracted from cells or tissues treated with RG7800 or a
vehicle control using a lysis buffer.
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o Protein Quantification: The total protein concentration is determined using a standard
method (e.g., BCA assay).

o SDS-PAGE: Equal amounts of total protein are separated by size using sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

» Western Blotting: The separated proteins are transferred to a membrane (e.qg., nitrocellulose
or PVDF).

e Immunodetection: The membrane is incubated with a primary antibody specific for the SMN
protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish
peroxidase).

» Signal Detection: The signal is detected using a chemiluminescent substrate, and the band
intensity is quantified using densitometry. A loading control protein (e.g., B-actin, GAPDH) is
also detected to normalize for protein loading.[7]

Preclinical Toxicology

The clinical development of RG7800 was halted due to findings of retinal toxicity in a long-term
preclinical study in cynomolgus monkeys.[2][4][6]

Key Findings

e Species: Cynomolgus monkeys

o Duration: Chronic daily oral dosing for 39 weeks[2]

e Observation: Non-reversible histological changes in the retina[2]

» Clinical Relevance: These findings were observed at exposures in excess of those
investigated in patients in the MOONFISH trial.[8] No similar safety issues were identified in
the patients who received RG7800.[9]

The specific nature of the retinal histopathological changes has not been detailed in the
publicly available literature.
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Off-Target Effects

While RG7800 was designed to be a selective SMN2 splicing modifier, like many small
molecules, it has the potential for off-target effects. Studies on similar SMN2 splicing modifiers
have shown that at higher concentrations, they can perturb the splicing of other genes.
Transcriptome-wide analyses of related compounds have revealed concentration-dependent
changes in the expression and splicing of genes involved in various cellular processes.[6][10]
However, specific transcriptome-wide off-target studies for RG7800 are not extensively
reported in the public domain.

Conclusion

RG7800 was a pioneering small molecule designed to correct the underlying genetic defect in
Spinal Muscular Atrophy by modulating the splicing of SMN2 pre-mRNA. While its journey to
the clinic was cut short by preclinical safety findings, the research and clinical data generated
for RG7800 were instrumental in validating the therapeutic approach of targeting SMN2
splicing. The knowledge gained from the RG7800 program directly contributed to the
development of risdiplam, a second-generation SMN2 splicing modifier with an improved safety
and efficacy profile, which is now an approved therapy for SMA. The story of RG7800 serves
as a critical case study in drug development, highlighting the importance of thorough preclinical
safety evaluation and the iterative process of drug discovery and optimization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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